Cas no 2060044-74-6 (benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate)

Benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate is a versatile synthetic intermediate used in organic and medicinal chemistry. Its key structural features include a chlorosulfonyl group at the 4-position of the indole ring and a benzyloxycarbonyl (Cbz) protecting group at the 1-position, enabling selective functionalization. The chlorosulfonyl moiety facilitates further derivatization through nucleophilic substitution reactions, making it valuable for constructing sulfonamides or sulfonate esters. The Cbz group offers stability under various conditions while remaining cleavable under mild hydrogenolysis. This compound is particularly useful in the synthesis of indole-based pharmaceuticals, agrochemicals, and advanced materials, where precise control over substitution patterns is critical. Its reactivity and selectivity make it a preferred choice for targeted molecular design.
benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate structure
2060044-74-6 structure
Product Name:benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate
CAS No:2060044-74-6
MF:C16H12ClNO4S
MW:349.788782119751
MDL:MFCD30486501
CID:5154013
PubChem ID:125449630
Update Time:2025-05-26

benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-1-carboxylic acid, 4-(chlorosulfonyl)-, phenylmethyl ester
    • benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate
    • MDL: MFCD30486501
    • Inchi: 1S/C16H12ClNO4S/c17-23(20,21)15-8-4-7-14-13(15)9-10-18(14)16(19)22-11-12-5-2-1-3-6-12/h1-10H,11H2
    • InChI Key: IGBZDXOBZUVSBR-UHFFFAOYSA-N
    • SMILES: N1(C(OCC2=CC=CC=C2)=O)C2=C(C(S(Cl)(=O)=O)=CC=C2)C=C1

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Additional information on benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate

Benzyl 4-(Chlorosulfonyl)-1H-Indole-1-Carboxylate (CAS No. 2060044-74-6): A Comprehensive Overview

Benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate (CAS No. 2060044-74-6) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound, characterized by its complex molecular structure, holds potential applications in various areas, including drug development, chemical synthesis, and functional materials. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and potential applications of benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate.

Chemical Structure and Properties

Benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate is a derivative of indole, a heterocyclic aromatic organic compound. The molecule consists of an indole core with a benzyl ester group at the C-1 position and a chlorosulfonyl group at the C-4 position. The presence of these functional groups imparts unique chemical properties to the compound. The chlorosulfonyl group is particularly reactive and can participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition. This reactivity makes benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate a valuable intermediate in organic synthesis.

The physical properties of benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate include its solubility in common organic solvents such as dichloromethane, acetone, and dimethylformamide (DMF). It is generally stable under standard laboratory conditions but may require careful handling due to the reactivity of the chlorosulfonyl group. The compound's melting point and boiling point are not readily available in the literature, but these properties can be determined through experimental methods.

Synthesis Methods

The synthesis of benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate involves several steps, each requiring precise control over reaction conditions to ensure high yield and purity. One common synthetic route involves the following steps:

  1. Synthesis of 4-aminoindole: This step typically involves the reaction of indole with ammonia or an amine derivative under appropriate conditions.
  2. Sulfonation: The amino group at the C-4 position is then converted to a sulfonic acid group using sulfuric acid or another sulfonating agent.
  3. Chlorination: The sulfonic acid group is subsequently transformed into a chlorosulfonyl group through a chlorination reaction using chlorine gas or another suitable reagent.
  4. Esterification: Finally, the carboxylic acid group at the C-1 position is esterified with benzyl alcohol to form the desired product.

This synthetic pathway has been optimized in recent studies to improve yield and reduce side reactions. For example, a study published in the Journal of Organic Chemistry reported a high-yield synthesis method using microwave-assisted reactions, which significantly reduced reaction times and improved product purity.

Potential Applications

The unique chemical properties of benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate make it a valuable compound for various applications in pharmaceutical research and materials science.

Pharmaceutical Research

In pharmaceutical research, indole derivatives have been extensively studied for their potential therapeutic effects. The chlorosulfonyl group in benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate can be used to modify other molecules, making it a useful intermediate for drug discovery. Recent studies have explored the use of indole derivatives as inhibitors of specific enzymes involved in disease pathways. For instance, a study published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain indole derivatives exhibit potent inhibitory activity against protein kinases, which are key targets in cancer therapy.

Materials Science

In materials science, indole derivatives are used to develop functional materials with unique properties. The reactivity of the chlorosulfonyl group in benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate makes it an attractive candidate for polymerization reactions. Polymers derived from this compound can exhibit enhanced mechanical strength, thermal stability, and chemical resistance. These properties make them suitable for applications in coatings, adhesives, and electronic materials.

Synthetic Chemistry

In synthetic chemistry, benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate serves as a versatile building block for constructing complex molecules. Its reactivity allows chemists to introduce various functional groups into target molecules through selective reactions. This versatility has led to its use in the synthesis of natural products and complex organic molecules with potential pharmaceutical applications.

Clinical Trials and Safety Considerations

Clinical trials involving compounds derived from indoles are ongoing to evaluate their safety and efficacy as therapeutic agents. While specific data on clinical trials involving benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate are limited due to its recent discovery and development, preclinical studies have shown promising results. These studies have focused on assessing the toxicity and pharmacokinetic properties of related compounds to ensure their safety for human use.

Safety considerations are crucial when handling compounds like benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate. Proper personal protective equipment (PPE) should be used during laboratory work to prevent exposure to reactive groups such as the chlorosulfonyl moiety. Additionally, storage conditions should be carefully controlled to maintain stability and prevent degradation.

Conclusion

Benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate (CAS No. 2060044-74-6) is a promising compound with diverse applications in pharmaceutical research, materials science, and synthetic chemistry. Its unique chemical structure and reactivity make it a valuable intermediate for developing new drugs and functional materials. Ongoing research continues to explore its potential uses and optimize its synthesis methods for practical applications.

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